REACTION_CXSMILES
|
[F:1][C:2]([F:13])([F:12])[C:3]1[CH:4]=[C:5]([C:9](=O)[CH3:10])[CH:6]=[CH:7][CH:8]=1.Cl.[NH2:15][OH:16].O.O.O.C([O-])(=O)C.[Na+]>CO>[F:1][C:2]([F:13])([F:12])[C:3]1[CH:4]=[C:5]([C:9](=[N:15][OH:16])[CH3:10])[CH:6]=[CH:7][CH:8]=1 |f:1.2,3.4.5.6.7|
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Name
|
|
Quantity
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7.5 g
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(C=CC1)C(C)=O)(F)F
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Name
|
|
Quantity
|
6.25 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
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|
Quantity
|
8.8 g
|
Type
|
reactant
|
Smiles
|
O.O.O.C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
125 mL
|
Type
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solvent
|
Smiles
|
CO
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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under reflux for one hour
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Duration
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1 h
|
Type
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CUSTOM
|
Details
|
After completion of the reaction
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Type
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DISTILLATION
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Details
|
the methanol was distilled off under reduced pressure
|
Type
|
ADDITION
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Details
|
190 ml of water was added to the resulting residue
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Type
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EXTRACTION
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Details
|
followed by extraction with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The ethyl acetate layer was dried over anhydrous sodium sulfate
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Type
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DISTILLATION
|
Details
|
stripped of the solvent by distillation under reduced pressure
|
Name
|
3'-trifluoromethylacetophenone oxime
|
Type
|
product
|
Smiles
|
FC(C=1C=C(C=CC1)C(C)=NO)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 90.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |